(Z)-3-(tert-butyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(Z)-3-(tert-butyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl group, a methoxybenzylidene moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(tert-butyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(tert-butyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (Z)-3-(tert-butyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxybenzylidene moiety allows for interactions with aromatic residues in proteins, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(tert-butyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- (Z)-3-(tert-butyl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
- (Z)-3-(tert-butyl)-N’-(2-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
(Z)-3-(tert-butyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity for specific molecular targets .
Properties
IUPAC Name |
5-tert-butyl-N-[(Z)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)14-9-12(18-19-14)15(21)20-17-10-11-7-5-6-8-13(11)22-4/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYHCZJNIKVLSK-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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